8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

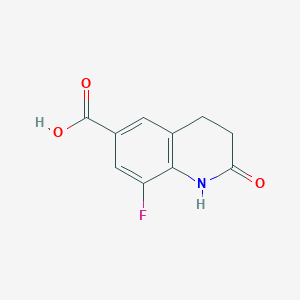

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated tetrahydroquinoline derivative with the molecular formula C₁₀H₈FNO₃ and a molecular weight of 209.18 g/mol . Its structure features a fluorine atom at position 8, a ketone group at position 2, and a carboxylic acid group at position 6 (Figure 1). This compound is used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Key identifiers include CAS No. 1555623-32-9 and MDL No. MFCD16481660 .

Properties

Molecular Formula |

C10H8FNO3 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H8FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15) |

InChI Key |

BUQPAWKOWOAMLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd and 4th positions of the quinoline ring.

Reduction: Reduction reactions can target the keto group at the 2nd position, converting it to a hydroxyl group.

Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

Reduction: The major product is 8-fluoro-2-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Substitution: Substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid serves as a crucial building block for developing more complex quinoline derivatives. Its unique structure allows chemists to modify it further to create compounds with tailored properties for specific applications .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various bacteria and fungi. For instance, certain analogs demonstrated potent activity against Mycobacterium smegmatis and Candida albicans, suggesting potential as antimicrobial agents .

- Anticancer Potential : Investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The presence of a fluorine atom is thought to enhance binding affinity to cancer-related targets .

Medicinal Chemistry

Ongoing research aims to explore the compound's potential as a lead for new pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases such as cancer and autoimmune disorders .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Antimicrobial Activity : A study evaluated various derivatives against Pseudomonas aeruginosa and reported significant antimicrobial activity with minimum inhibitory concentration values as low as 6.25 µg/ml .

- Anti-inflammatory Effects : Research indicated that related tetrahydroquinoline derivatives could effectively reduce inflammatory responses in animal models by modulating cAMP levels.

- Pharmacokinetics : Studies on pharmacokinetics revealed favorable bioavailability profiles in animal models, suggesting that these compounds could be viable candidates for oral therapeutic agents.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the keto and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid (ZRE)

- Molecular Formula: C₁₀H₈FNO₃ (identical to the target compound) .

- Key Difference : Fluorine at position 7 instead of 8.

Substituent Variations at Position 1

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

- Molecular Formula: C₁₇H₁₄FNO₃; Molecular Weight: 299.30 g/mol .

- Key Difference : A 4-fluorobenzyl group at position 1.

- Impact : The bulky benzyl substituent increases lipophilicity (LogP ~2.5 estimated) and may enhance membrane permeability but reduce aqueous solubility compared to the unsubstituted target compound .

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

Non-Fluorinated Analogs

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

- Molecular Formula: C₁₀H₉NO₃; Molecular Weight: 191.18 g/mol .

- Key Difference : Absence of fluorine.

- Impact : Reduced electronegativity lowers the acidity of the carboxylic acid group (predicted pKa ~3.5 vs. ~2.8 for the fluorinated analog). This also decreases metabolic stability due to the lack of fluorine’s oxidative resistance .

Hydrochloride Salt Form

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Hydrochloride

Physicochemical and Spectral Properties

Spectral Data (NMR)

- Target Compound: Fluorine at position 8 causes distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to 7-fluoro and non-fluorinated analogs .

- 1-(4-Fluorobenzyl) Derivative : Additional aromatic protons from the benzyl group generate unique splitting patterns in the 7.0–7.5 ppm range .

Solubility and Stability

Pricing and Availability

Hazard Profiles

- Target Compound: Likely shares hazards (e.g., H315-H319: skin/eye irritation) with non-fluorinated analogs due to the reactive carboxylic acid group .

Tabulated Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (DMSO) | CAS No. |

|---|---|---|---|---|---|

| 8-Fluoro-2-oxo-...-6-carboxylic acid | C₁₀H₈FNO₃ | 209.18 | F at C8 | ~10 mM | 1555623-32-9 |

| 7-Fluoro-2-oxo-...-6-carboxylic acid (ZRE) | C₁₀H₈FNO₃ | 209.18 | F at C7 | ~8 mM | N/A |

| 1-(4-Fluorobenzyl)-2-oxo-...-6-carboxylic acid | C₁₇H₁₄FNO₃ | 299.30 | 4-Fluorobenzyl at C1 | ~5 mM | 1172715-09-1 |

| 2-Oxo-...-6-carboxylic acid (non-fluorinated) | C₁₀H₉NO₃ | 191.18 | No F | ~15 mM | 70639-77-9 |

Biological Activity

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives typically involves the alkylation of 3,4-dihydroquinolin-2(1H)-one precursors. The introduction of the fluoro substituent at the 8-position has been shown to influence the compound's biological activity significantly. For instance, it has been observed that the 8-fluoro derivative exhibits reduced potency against neuronal nitric oxide synthase (nNOS) compared to its unsubstituted counterpart .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nitric Oxide Synthase Inhibition : The compound has been studied for its inhibitory effects on nNOS. Specifically, it was found to have an IC50 value of 3.36 μM against nNOS compared to 0.58 μM for the unsubstituted analogue . This suggests that the presence of the fluoro group may restrict the conformational flexibility necessary for optimal binding.

- Neuroprotective Effects : Compounds derived from this class have shown promise in neurodegenerative disease models. For example, derivatives have demonstrated multitarget-directed ligand properties beneficial for treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase .

Antimicrobial Activity

Recent studies indicate that related compounds within the tetrahydroquinoline series exhibit potent antimicrobial properties. These compounds have been effective against a range of bacterial pathogens and have potential applications as antibiotics .

Research Findings and Case Studies

| Study | Findings | Activity |

|---|---|---|

| Study A | Found that 8-fluoro derivatives are less potent against nNOS compared to unsubstituted analogues | nNOS inhibition |

| Study B | Demonstrated neuroprotective effects in vitro with significant AChE inhibition | Alzheimer's treatment |

| Study C | Reported broad-spectrum antimicrobial activity against various pathogens | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.